

Cimiracemoside C: A Technical Guide to its Chemical Properties and Formula

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Compound of Interest

Compound Name: Cimiracemoside C (Standard)

Cat. No.: B8087370

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Introduction

Cimiracemoside C is a cycloartane triterpenoid saponin isolated from the rhizomes of *Actaea racemosa* (formerly *Cimicifuga racemosa*), commonly known as black cohosh.[1] This technical guide provides a comprehensive overview of the chemical properties, formula, and relevant experimental protocols for Cimiracemoside C, intended to support research and drug development efforts. The compound has garnered interest for its potential therapeutic activities, including its role as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Chemical Formula and Structure

The chemical formula for Cimiracemoside C is $C_{35}H_{56}O_9$. [2] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry. It consists of a cimigenol aglycone linked to an α -L-arabinopyranoside moiety at the C-3 position.

IUPAC Name: (2S,3R,4S,5S)-2-[[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxahaptacyclo[19.2.1.0¹, 18.0³, 17.0⁴, 14.0⁷, 12.0¹², 14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Physicochemical Properties

A summary of the key physicochemical properties of Cimracemoside C is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₃₅ H ₅₆ O ₉	PubChem
Molecular Weight	620.81 g/mol	[2]
Appearance	White powder	[1]
Solubility	Soluble in DMSO and Corn Oil. Sparingly soluble in aqueous buffers.	

Spectroscopic Data

The structural elucidation of Cimracemoside C was based on the following spectroscopic data as reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data were recorded in pyridine-d₅.

¹³C NMR (100 MHz, C₅D₅N) Chemical Shifts (δ) of the Aglycone of Cimracemoside C:

Carbon	δ (ppm)	Carbon	δ (ppm)
1	32.1	16	82.9
2	26.7	17	62.9
3	88.9	18	18.2
4	40.1	19	26.3
5	47.5	20	46.1
6	21.2	21	15.1
7	27.2	22	36.1
8	48.5	23	81.1
9	25.1	24	110.1
10	26.7	25	72.9
11	27.1	26	28.1
12	35.8	27	30.2
13	46.9	28	29.9
14	49.1	29	19.5
15	80.9	30	25.9

^1H NMR (400 MHz, $\text{C}_5\text{D}_5\text{N}$) Chemical Shifts (δ) of Cimracemoside C:

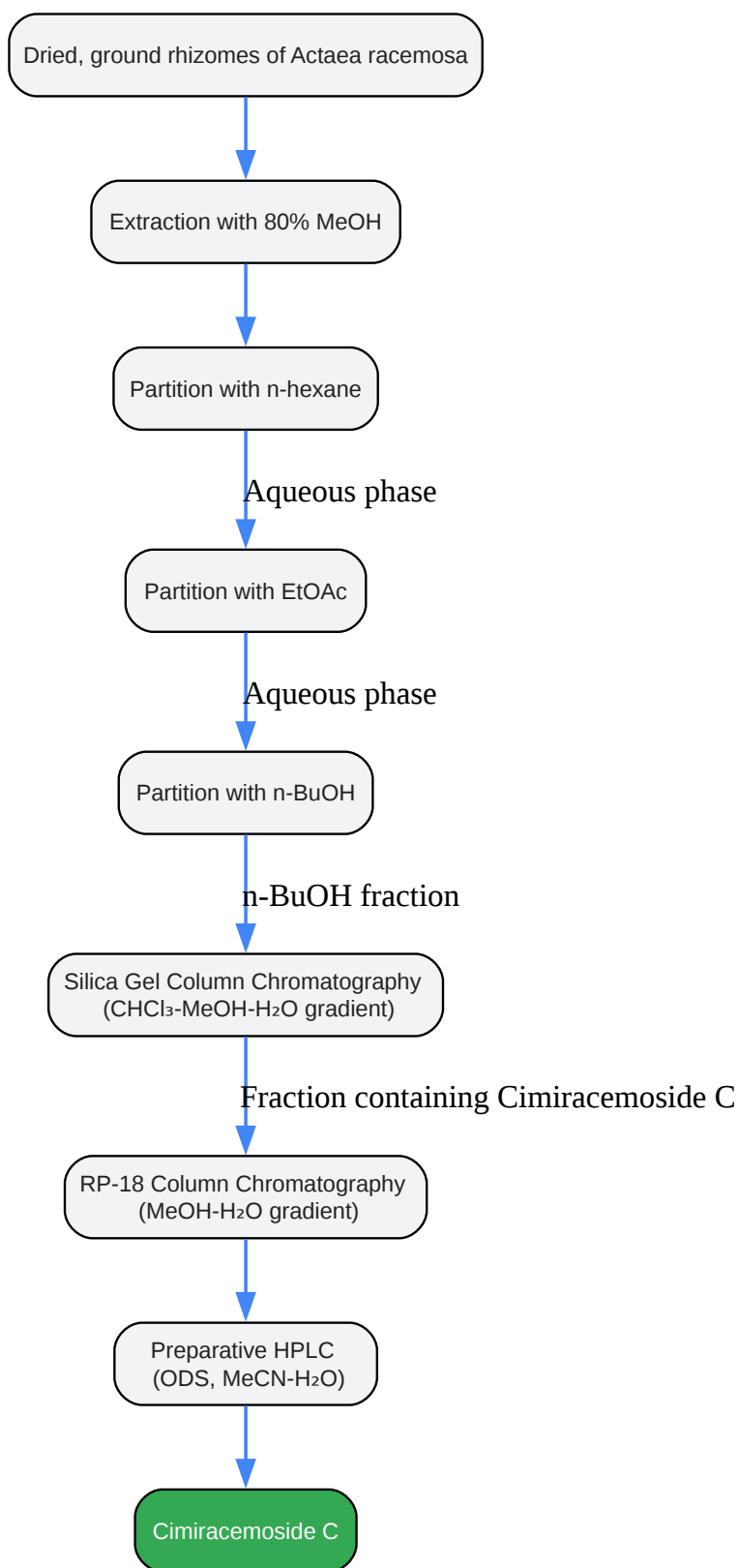
Key signals include those for the anomeric proton of the arabinose unit and characteristic methyl group protons of the triterpenoid core.

- Anomeric Proton (Arabinose): δ 4.88 (d, $J = 6.8$ Hz, H-1')
- Methyl Protons: δ 0.43 (1H, d, $J=4.0$ Hz, H-19), 0.88 (3H, s, H-29), 0.98 (3H, s, H-18), 1.05 (3H, s, H-30), 1.34 (3H, s, H-26), 1.40 (3H, s, H-27), 1.74 (3H, d, $J=6.8$ Hz, H-21)

Experimental Protocols

Isolation and Purification of Cimiracemoside C

The following is a representative protocol for the isolation of Cimiracemoside C from the rhizomes of *Actaea racemosa*, based on published methods.



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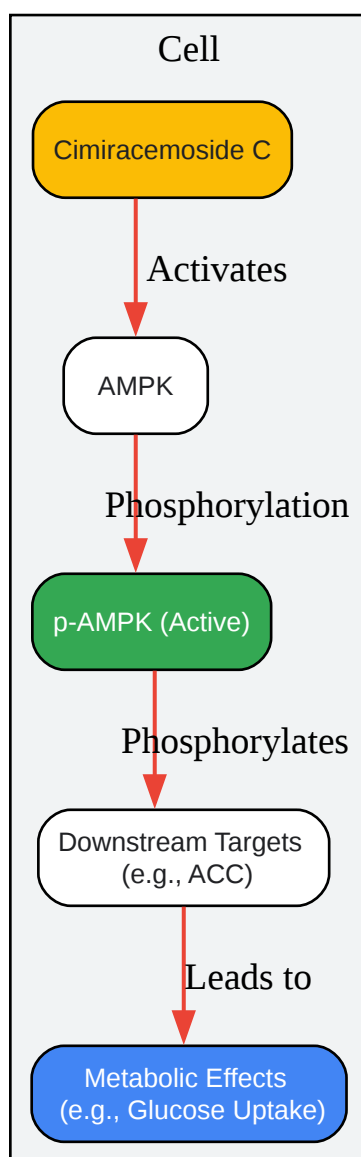
Figure 1: General workflow for the isolation of Cimracemoside C.

Methodology:

- **Extraction:** Dried and powdered rhizomes of *Actaea racemosa* are extracted with 80% methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography:** The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.
- **Further Purification:** Fractions containing Cimiracemoside C are further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient.
- **Final Isolation:** Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column with an acetonitrile-water mobile phase to yield pure Cimiracemoside C.

AMPK Activation Assay

While specific studies detailing the direct activation of isolated Cimiracemoside C on AMPK are emerging, the following protocol is representative for assessing the AMPK activation potential of triterpenoid saponins and extracts from *Actaea racemosa*.



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Figure 2: Simplified signaling pathway of AMPK activation by Cimracemoside C.

Methodology:

- **Cell Culture:** A suitable cell line, such as C2C12 myoblasts or HepG2 hepatocytes, is cultured under standard conditions.
- **Treatment:** Cells are treated with varying concentrations of Cimracemoside C (or the plant extract) for a specified period (e.g., 2-24 hours). A vehicle control (e.g., DMSO) and a

positive control (e.g., AICAR) are included.

- Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Protein concentrations of the cell lysates are determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against phospho-AMPK α (Thr172) and total AMPK α .
 - Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The band intensities are quantified, and the ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of AMPK activation.

Conclusion

Cimiracemoside C is a well-characterized triterpenoid saponin with a defined chemical structure and formula. Its potential to activate AMPK makes it a compound of significant interest for further investigation in the context of metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and evaluate the biological activity of this promising natural product. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of Cimiracemoside C.

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References

- 1. Triterpene glycosides from *Cimicifuga racemosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
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